molecular formula C15H17NO3 B15337344 Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B15337344
M. Wt: 259.30 g/mol
InChI Key: BCRBFJUVLMTHEO-UHFFFAOYSA-N
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Description

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isopropylphenyl and methyl groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

The synthesis of Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate typically involves several steps, including the formation of the isoxazole ring and the introduction of the isopropylphenyl and methyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(4-tert-butylphenyl)-5-methylisoxazole-4-carboxylate: Differing by the presence of a tert-butyl group instead of an isopropyl group.

    Methyl 3-(4-methylphenyl)-5-methylisoxazole-4-carboxylate: Differing by the presence of a methyl group instead of an isopropyl group

Biological Activity

Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound features a methyl isoxazole core substituted with an isopropylphenyl group. The isoxazole ring is known for its diverse biological activities, which may be enhanced by the presence of the isopropyl group.

1. Antiinflammatory and Analgesic Properties

Research indicates that derivatives of methyl isoxazole compounds exhibit significant anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been shown to inhibit inflammatory responses in animal models. A study demonstrated that these compounds can reduce symptoms of arthritis in rats, indicating potential therapeutic applications for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
Anti-inflammatorySignificant reduction in inflammation in animal models
AnalgesicEffective pain relief in experimental setups
AntirheumaticReduced symptoms in adjuvant-induced arthritis

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. This suggests potential applications in treating infections .

Case Study: Efficacy in Animal Models

In a controlled study involving rats with induced arthritis, this compound was administered orally over a period of time. The results indicated a notable decrease in both inflammation and pain levels compared to control groups receiving no treatment. The therapeutic index was calculated, showing a favorable ratio of effective dose to lethal dose, which supports its safety profile .

Table 2: Case Study Results

ParameterControl Group (No Treatment)Treated Group (Methyl Compound)
Inflammation ScoreHighLow
Pain ScoreHighModerate
Weight LossSignificantMinimal

The mechanism by which this compound exerts its biological effects may involve modulation of inflammatory pathways. It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, it may affect the production of pro-inflammatory cytokines .

Conclusion and Future Directions

This compound shows significant promise as a therapeutic agent due to its anti-inflammatory, analgesic, and antimicrobial properties. Future research should focus on detailed mechanistic studies and clinical trials to further elucidate its efficacy and safety profile in humans.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 5-methyl-3-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-9(2)11-5-7-12(8-6-11)14-13(15(17)18-4)10(3)19-16-14/h5-9H,1-4H3

InChI Key

BCRBFJUVLMTHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)C)C(=O)OC

Origin of Product

United States

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